molecular formula C16H22N2O3S B2792348 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 922005-24-1

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No. B2792348
CAS RN: 922005-24-1
M. Wt: 322.42
InChI Key: RTHYYJSFSYUIJP-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide” is a chemical compound. It has been mentioned in the context of the crystal structure of TRIM24 PHD-bromodomain . TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

This compound, also known as AM1, acts as a potent activator of multiple members of the ABA receptor family . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . The crystal structure of AM1 in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that AM1 mediates a gate-latch-lock interacting network .

Biochemical Pathways

The activation of ABA receptors by AM1 affects the ABA signaling pathway . This pathway plays a key role in the plant’s response to abiotic stresses such as drought, cold, and soil salinity . The activation of this pathway by AM1 leads to a gene network activation that is highly similar to that induced by ABA .

Result of Action

The activation of ABA receptors by AM1 has several effects at the molecular and cellular level. Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance . These effects are similar to those induced by ABA, suggesting that AM1 effectively mimics the action of this important plant hormone .

Action Environment

Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of this compound . These factors can induce the production of ABA in plants, triggering the ABA signaling pathway . As an ABA mimic, AM1 can potentially enhance the plant’s ability to resist these abiotic stresses .

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-18-15-9-8-13(11-12(15)7-10-16(18)19)17-22(20,21)14-5-3-2-4-6-14/h8-9,11,14,17H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHYYJSFSYUIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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